25I-NBMD (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

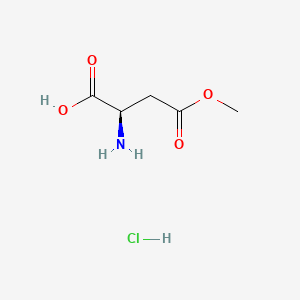

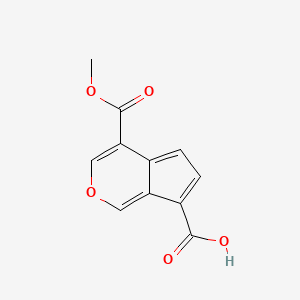

25I-NBMD (NBMD-2C-I, Cimbi-29) is a derivative of the phenethylamine hallucinogen 2C-I . It was discovered in 2006 by a team at Purdue University led by David Nichols . It acts as a potent partial agonist for the 5HT 2A receptor with a Ki of 0.049 nM at the human 5HT 2A receptor .

Synthesis Analysis

The synthesis of 25I-NBMD involves the addition of a methylenedioxy-benzyl group to the amine . This addition increases the affinity (Ki = 0.049–0.21 nM) and activity (EC50 = 8.2 nM) at the serotonin receptor 5-HT2A .Molecular Structure Analysis

The molecular formula of 25I-NBMD is C18H20INO4 . The average mass is 441.260 Da and the monoisotopic mass is 441.043701 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 25I-NBMD include a molar mass of 441.265 g·mol −1 . The compound is a crystalline solid .Scientific Research Applications

Hallucinogenic Properties and Behavioral Effects : 25I-NBMD is known for its hallucinogenic effects, attributed to its action as a potent serotonin 5-HT2A receptor agonist. It's been found to induce the head twitch response (HTR) in mice, a behavior associated with hallucinogen effects in humans, confirming its potent hallucinogenic nature (Halberstadt & Geyer, 2014).

Toxicity and Safety Concerns : Research has highlighted the potential dangers associated with 25I-NBMD use. Fatalities and severe intoxications have been reported, particularly when used recreationally. It's emphasized that the recreational use of such hallucinogens could become more widespread, underscoring the need for awareness of its toxicity (Walterscheid et al., 2014).

Metabolism and Detection : Studies have explored the metabolism of 25I-NBMD, identifying primary metabolic pathways such as O-demethylation, hydroxylation, and N-dealkylation. This knowledge is crucial for developing analytical methods to detect 25I-NBMD in biological samples, which is vital for forensic and clinical toxicology (Nielsen et al., 2017).

Use as a Designer Drug : 25I-NBMD has appeared as a designer drug, with studies identifying it in various forms like blotter papers. This raises concerns about its uncontrolled distribution and the challenges in identifying and managing intoxications due to its potent and unpredictable effects (Poklis et al., 2014).

Safety And Hazards

properties

IUPAC Name |

N-(1,3-benzodioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20INO4.ClH/c1-21-16-9-14(19)17(22-2)8-12(16)6-7-20-10-13-4-3-5-15-18(13)24-11-23-15;/h3-5,8-9,20H,6-7,10-11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMOLNYYXDCGFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCNCC2=C3C(=CC=C2)OCO3)OC)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClINO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

25I-NBMD (hydrochloride) | |

CAS RN |

1539266-14-2 |

Source

|

| Record name | 25I-Nbmd hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25I-NBMD HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q6FBE3EOC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(4R)-4-[(1r,3r,5r,10s,12s,13r,17r)-3,12-dihydroxy-1,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylsulfonyloxysodium](/img/structure/B591244.png)

![(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B591246.png)

![(10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B591249.png)

![[(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B591250.png)

![[(13S,17R)-3-Ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]acetate](/img/structure/B591251.png)

![(4R)-4-[(5R,7R,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoicacid](/img/structure/B591253.png)

![(3R,8AS)-3-Methoxyhexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B591263.png)